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Compound of Interest

Compound Name: 2F-Viminol

Cat. No.: B1442990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2F-Viminol is a synthetic opioid of the pyrrole class, structurally related to viminol. It has

emerged as a novel psychoactive substance, necessitating a clear understanding of its

chemical and pharmacological properties for forensic and research applications. This technical

guide provides a summary of the available spectroscopic data for 2F-Viminol, including mass

spectrometry (MS) data from published literature. Due to the limited availability of public

domain data, this guide also presents predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data based on the known chemical structure. Furthermore, a

detailed experimental protocol for the reported mass spectrometry analysis is provided,

alongside generalized protocols for NMR and IR spectroscopy applicable to this class of

compounds. Finally, this guide includes visualizations of the proposed metabolic pathway of

2F-Viminol and a generalized signaling pathway for a µ-opioid receptor agonist, its presumed

mechanism of action.
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Property Value Source

IUPAC Name

1-(1-(2-fluorobenzyl)-1H-pyrrol-

2-yl)-2-(di-sec-

butylamino)ethanol

N/A

Molecular Formula C₂₁H₃₁FN₂O N/A

Molecular Weight 346.49 g/mol N/A

Appearance Off-white solid material N/A

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR data for 2F-Viminol is not readily available in the public

domain. The following tables present predicted ¹H and ¹³C NMR chemical shifts based on

computational models and spectral data of analogous structures. These values are for

estimation purposes and should be confirmed by experimental data.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.20-7.00 m 4H Aromatic protons

6.65 t 1H Pyrrole C4-H

6.10 t 1H Pyrrole C3-H

6.05 t 1H Pyrrole C5-H

5.40 s 2H N-CH₂-Ar

4.60 dd 1H CH-OH

3.50 br s 1H OH

2.80-2.60 m 4H N-CH₂ & N-CH

1.60-1.40 m 4H CH₂ (sec-butyl)

1.20-1.00 m 6H CH₃ (sec-butyl)

0.90-0.80 t 6H CH₃ (sec-butyl)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
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Chemical Shift (ppm) Assignment

161.0 (d, J=245 Hz) C-F

131.5 Pyrrole C2

129.0 (d, J=8 Hz) Aromatic C

128.5 (d, J=3 Hz) Aromatic C

124.5 (d, J=4 Hz) Aromatic C

124.0 (d, J=15 Hz) Aromatic C

115.5 (d, J=22 Hz) Aromatic C

110.0 Pyrrole C5

108.0 Pyrrole C3

107.5 Pyrrole C4

65.0 CH-OH

58.0 N-CH₂

55.0 N-CH

48.0 N-CH₂-Ar

27.0 CH₂ (sec-butyl)

15.0 CH₃ (sec-butyl)

11.0 CH₃ (sec-butyl)

Infrared (IR) Spectroscopy
Disclaimer: An experimental IR spectrum for 2F-Viminol is not publicly available. The following

table lists predicted characteristic infrared absorption frequencies based on its functional

groups.
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Frequency (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic, pyrrole)

2960-2850 Strong C-H stretch (aliphatic)

1600, 1490 Medium C=C stretch (aromatic)

1280-1210 Strong C-F stretch

1150-1050 Strong C-O stretch (alcohol)

1100-1000 Medium C-N stretch

Mass Spectrometry (MS)
High-resolution mass spectrometry has been used to identify 2F-Viminol and its metabolites.

The following data is derived from the study by Velez et al. (2023).[1]

Table 1: High-Resolution Mass Spectrometry Data for 2F-Viminol[1]

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Precursor Ion [M+H]⁺ m/z 347.2493

Molecular Formula C₂₁H₃₂FN₂O⁺

Table 2: MS/MS Fragmentation of 2F-Viminol ([M+H]⁺)[1]

Product Ion (m/z) Proposed Fragment

273.1762 [M+H - C₄H₈O]⁺

174.0704 [C₁₀H₁₀N₂O]⁺

142.1581 [C₉H₁₇N]⁺

109.0439 [C₇H₅F]⁺
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Experimental Protocols
Mass Spectrometry (LC-QTOF-MS)
The following protocol is based on the methodology described by Velez et al. (2023) for the

analysis of 2F-Viminol and its metabolites.[1]

Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass

spectrometer (LC-QTOF-MS).

Sample Preparation: 2F-Viminol standard dissolved in an appropriate solvent (e.g.,

methanol or acetonitrile).

Chromatographic Separation:

A suitable C18 column is used for reversed-phase chromatography.

A gradient elution with mobile phases consisting of ammonium formate in water and

acetonitrile is typically employed.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode.

Full Scan MS: Acquisition over a mass range of m/z 50-1000.

Tandem MS (MS/MS): Product ion scans are performed on the protonated molecule of 2F-
Viminol ([M+H]⁺ at m/z 347.2) to obtain fragmentation data for structural elucidation.

Collision-induced dissociation (CID) is used with nitrogen as the collision gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(General Protocol)

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36372911/
https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://www.benchchem.com/product/b1442990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 5-10 mg of 2F-Viminol in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, CD₃OD, or DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans and a longer relaxation delay may be necessary due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C.

2D NMR (optional): For complete structural assignment, two-dimensional NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be

performed.

Infrared (IR) Spectroscopy (General Protocol)
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid 2F-Viminol sample

directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

This is the most common and straightforward method for solid samples.

KBr Pellet: Grind a small amount of 2F-Viminol with dry potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet.
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Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Metabolic and Signaling Pathways
Proposed Metabolic Pathway of 2F-Viminol
The in-vitro metabolism of 2F-Viminol has been investigated using human liver microsomes.

The primary metabolic transformations include N-dealkylation and hydroxylation.[1]

2F-Viminol

N-dealkylationCYP450

Hydroxylation
CYP450

N-dealkylation + Hydroxylation

CYP450

Click to download full resolution via product page

Proposed metabolic pathway of 2F-Viminol.

Generalized µ-Opioid Receptor Signaling Pathway
2F-Viminol is presumed to act as a µ-opioid receptor agonist, similar to its parent compound,

viminol. The following diagram illustrates a generalized signaling cascade initiated by the

activation of µ-opioid receptors.
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Generalized µ-opioid receptor signaling cascade.

Conclusion
This technical guide provides a consolidated overview of the available and predicted

spectroscopic data for 2F-Viminol. While empirical NMR and IR data are currently lacking in
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the public domain, the provided mass spectrometry data and predicted spectra offer valuable

information for researchers and forensic professionals. The detailed experimental protocols

serve as a practical guide for the analysis of this compound. The visualized metabolic and

signaling pathways provide a framework for understanding the biological fate and mechanism

of action of 2F-Viminol. Further research is required to obtain and publish comprehensive

experimental spectroscopic data to fully characterize this novel synthetic opioid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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